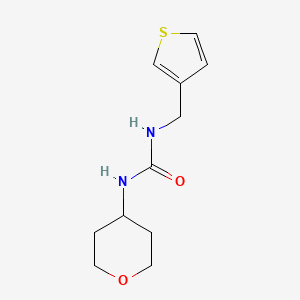

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea

Description

1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea is a urea derivative featuring a tetrahydro-2H-pyran (THP) ring and a thiophen-3-ylmethyl substituent. The THP moiety contributes to conformational rigidity and enhanced solubility, while the thiophene group may influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name |

1-(oxan-4-yl)-3-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-11(12-7-9-3-6-16-8-9)13-10-1-4-15-5-2-10/h3,6,8,10H,1-2,4-5,7H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWXDXGBDLFGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea typically involves the reaction of tetrahydro-2H-pyran-4-amine with thiophen-3-ylmethyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction is often facilitated by a base such as triethylamine.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or alkylating agents.

Major Products:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the urea moiety.

Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological macromolecules, while the thiophene and tetrahydropyran rings can engage in hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Tetrahydro-2H-pyran Substituents

The compound shares structural similarities with urea derivatives synthesized by Feng Liu et al. (), such as 14a (1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(2-(tetrahydro-2H-pyran-4-yl)ethyl)urea). Key differences include:

- Substituent Position : The THP group in 14a is attached via a two-carbon ethyl linker, whereas the target compound directly links the THP ring to the urea nitrogen. This may alter steric effects and target binding.

- Aromatic Systems : The target compound uses a thiophene ring, while 14a employs a benzo[d][1,2,3]thiadiazole group. Thiophene’s lower electronegativity compared to thiadiazole could reduce polar interactions but improve metabolic stability .

Table 1: Comparison of Urea Derivatives

Thiophene-Containing Analogues

The compound 1-(2-Methoxyphenyl)-3-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)urea () differs in the substitution pattern of the thiophene ring (2-yl vs. 3-yl). Positional isomerism in thiophene can significantly alter electronic distribution and steric interactions. For instance:

- Thiophen-2-ylmethyl : The sulfur is meta to the methyl group, which may reduce steric hindrance in binding pockets .

Non-Urea Compounds with THP Moieties

Compounds like tepraloxydim () and 1-((3R,4R)-3-(imidazo-pyrrolo-pyrazinyl)-4-methylpiperidin-1-yl)-2-(THP-4-yl)ethanone () highlight the versatility of the THP group in diverse chemical classes:

- Tepraloxydim: A cyclohexenone herbicide where THP enhances lipophilicity and environmental stability.

- Ethanone Derivative (): A kinase inhibitor where THP contributes to conformational control.

Table 2: Functional Roles of THP in Diverse Compounds

Key Research Findings and Hypotheses

- PRMT3 Inhibition : Analogues like 14a (IC₅₀ = 0.8 µM for PRMT3) suggest that urea-THP hybrids are potent inhibitors. The target compound’s thiophene group may further optimize selectivity .

- Metabolic Stability : Thiophene’s resistance to oxidative metabolism (vs. benzene rings) could enhance the compound’s half-life in vivo .

- Toxicity : Safety data from (P210, P102 codes) indicate standard precautions for handling urea derivatives, including avoiding ignition sources and child exposure.

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea is . The compound features a tetrahydropyran ring and a thiophene moiety, which are known to influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, focusing primarily on its effects on cancer cells, anti-inflammatory properties, and potential as a therapeutic agent in other diseases.

1. Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing thiophene rings have been reported to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration.

Table 1: Antitumor Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.19 | Apoptosis induction |

| Compound B | MCF-7 | 11.72 | Cell cycle arrest |

| 1-(Tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea | A549 | TBD | TBD |

2. Anti-inflammatory Effects

Another significant area of research involves the anti-inflammatory properties of this compound. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A recent study investigated the effect of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea on TNF-alpha production in macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels, suggesting a potential role in managing inflammatory conditions.

The exact mechanism by which 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-3-ylmethyl)urea exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to apoptosis and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.